molecular formula C9H6ClNO B1594178 4-(2-chloroacetyl)benzonitrile CAS No. 40805-50-3

4-(2-chloroacetyl)benzonitrile

Cat. No.: B1594178
CAS No.: 40805-50-3
M. Wt: 179.6 g/mol
InChI Key: LDHNCFIXYHXVDN-UHFFFAOYSA-N
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Description

4-(2-Chloroacetyl)benzonitrile is an organic compound with the molecular formula C₉H₆ClNO. It is a derivative of benzonitrile, where a chloroacetyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Chloroacetyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzoyl chloride with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is usually obtained through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chloroacetyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-chloroacetyl)benzonitrile involves its interaction with nucleophiles and electrophiles. The chloroacetyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The nitrile group can also undergo reduction or oxidation, leading to the formation of different functional groups and products .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanobenzoyl chloride
  • 4-Cyanobenzoic acid
  • 4-(2-Chloroacetyl)benzenecarbonitrile
  • 2-Chloro-4’-cyanoacetophenone

Uniqueness

4-(2-Chloroacetyl)benzonitrile is unique due to its combination of a chloroacetyl group and a nitrile group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(2-chloroacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHNCFIXYHXVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193794
Record name Benzonitrile, 4-(chloroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40805-50-3
Record name Benzonitrile, 4-(chloroacetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040805503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-(chloroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloroacetyl)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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